molecular formula C13H8FNO5 B6391628 5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid CAS No. 1261924-92-8

5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid

Cat. No.: B6391628
CAS No.: 1261924-92-8
M. Wt: 277.20 g/mol
InChI Key: KVRPSFVYNHBBRO-UHFFFAOYSA-N
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Description

5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a carboxylic acid group, a fluorine atom, and a hydroxyl group attached to a nicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable aromatic precursor, followed by carboxylation and hydroxylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Carboxy-3-fluorophenylboronic acid
  • 5-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid
  • 3-Fluorophenylboronic acid

Uniqueness

5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid is unique due to the presence of both a hydroxyl group and a fluorine atom on the nicotinic acid backbone. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds. The fluorine atom can enhance the compound’s stability and binding affinity, while the hydroxyl group can participate in additional hydrogen bonding interactions.

Properties

IUPAC Name

5-(4-carboxy-3-fluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO5/c14-10-4-6(1-2-8(10)13(19)20)9-3-7(12(17)18)5-15-11(9)16/h1-5H,(H,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRPSFVYNHBBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CNC2=O)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687885
Record name 5-(4-Carboxy-3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-92-8
Record name 3-Pyridinecarboxylic acid, 5-(4-carboxy-3-fluorophenyl)-1,6-dihydro-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261924-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Carboxy-3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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